2-Amino-4-iodobenzoic acid
Overview
Description
2-Amino-4-iodobenzoic acid is an organic compound with the molecular formula C7H6INO2. It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzene ring, along with a carboxylic acid group (-COOH). This compound is known for its applications in various chemical processes and research fields .
Mechanism of Action
Target of Action
It is known that iodobenzoic acids, in general, can interact with a variety of biological targets due to their aromatic structure and the presence of an iodine atom .
Mode of Action
It is known that iodobenzoic acids can undergo various chemical reactions due to the presence of the iodine atom . The amino group can also participate in reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
Iodobenzoic acids can potentially affect a wide range of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.1, indicating moderate lipophilicity, which can influence its distribution and bioavailability .
Result of Action
Given its chemical structure, it may potentially interact with various biological targets and induce a range of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-4-iodobenzoic acid involves the reaction of p-iodobenzoic acid with ammonia. The specific reaction conditions and steps can be adjusted as needed . Another method involves the Sandmeyer reaction, where 2-aminobenzoic acid is converted into 2-iodobenzoic acid through diazotization followed by a reaction with iodide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution: The amino group can be replaced with other functional groups through reactions such as the Sandmeyer reaction.
Common Reagents and Conditions:
Oxidation: Reagents like oxone (2KHSO5-KHSO4-K2SO4) are used for the oxidation of 2-iodobenzoic acid to IBX.
Substitution: Reagents like nitrous acid and potassium iodide are used in the Sandmeyer reaction.
Major Products:
Scientific Research Applications
2-Amino-4-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and reagents.
Biology: It is employed in the study of biochemical pathways and molecular interactions.
Medicine: Research on its derivatives has shown potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the amino group.
4-Iodobenzoic acid: Similar in structure but the iodine atom is positioned differently on the benzene ring.
2-Amino-4-bromobenzoic acid: Similar in structure but contains a bromine atom instead of iodine.
Uniqueness: 2-Amino-4-iodobenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzene ring, which allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and research .
Biological Activity
2-Amino-4-iodobenzoic acid, also known as 4-amino-3-iodobenzoic acid, is a halogenated derivative of aminobenzoic acid. This compound has garnered attention due to its potential biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.
- Molecular Formula : C7H6INO2
- Molecular Weight : 263.03 g/mol
- IUPAC Name : 4-amino-3-iodobenzoic acid
- CAS Number : 2122-63-6
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with their fatty acid synthesis pathways. For instance, a study demonstrated that the compound impacts the bacterial type II fatty acid synthesis system, which is crucial for bacterial survival and proliferation .
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of apoptotic pathways. The IC50 values for different cancer cell lines suggest a promising therapeutic index for further development:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 6.48 | Apoptosis induction |
A549 | 8.25 | Caspase activation |
These findings indicate that this compound could serve as a lead compound in the development of new anticancer agents .
Anti-inflammatory Effects
In addition to its antibacterial and antitumor activities, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property could make it beneficial in treating inflammatory diseases.
Study on Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various aminobenzoic acid derivatives found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to its interference with fatty acid synthesis, which is essential for bacterial cell membrane integrity .
Evaluation of Antitumor Activity
In a comparative study assessing the cytotoxic effects of halogenated benzoic acids on cancer cell lines, this compound exhibited superior activity against MCF-7 and A549 cells. The study utilized flow cytometry to analyze apoptosis rates, revealing that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in its biological activities. These studies suggest that the compound binds effectively to active sites of enzymes related to fatty acid synthesis and apoptotic pathways, indicating its potential as a lead compound for drug development .
Properties
IUPAC Name |
2-amino-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIIUIVETQQQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627823 | |
Record name | 2-Amino-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-54-9 | |
Record name | 2-Amino-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-iodo-benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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